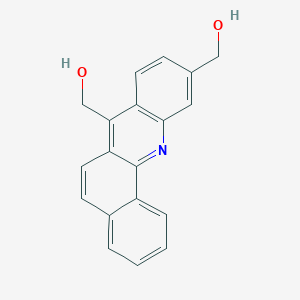
7,10-Bis(hydroxymethyl)benz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the family of acridine derivatives. BHBA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine is not fully understood. However, it has been suggested that 7,10-Bis(hydroxymethyl)benz(c)acridine exerts its anticancer activity through the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to modulate the expression of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
7,10-Bis(hydroxymethyl)benz(c)acridine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, 7,10-Bis(hydroxymethyl)benz(c)acridine has been reported to exhibit antioxidant and anti-inflammatory activities, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,10-Bis(hydroxymethyl)benz(c)acridine has several advantages for lab experiments, including its high potency and selectivity against cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine is also relatively stable and can be easily synthesized in large quantities. However, 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 7,10-Bis(hydroxymethyl)benz(c)acridine. One potential direction is to investigate the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 7,10-Bis(hydroxymethyl)benz(c)acridine in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 7,10-Bis(hydroxymethyl)benz(c)acridine and its potential side effects in vivo.
Conclusion
In conclusion, 7,10-Bis(hydroxymethyl)benz(c)acridine is a promising compound with potent anticancer activity and potential use in various fields of research. The synthesis method of 7,10-Bis(hydroxymethyl)benz(c)acridine is relatively simple, and its mechanism of action involves the inhibition of topoisomerase II and modulation of various signaling pathways. 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits several biochemical and physiological effects, including induction of apoptosis, inhibition of cell migration and invasion, and antioxidant and anti-inflammatory activities. While 7,10-Bis(hydroxymethyl)benz(c)acridine has some limitations, its potential use in combination with other anticancer agents and in other diseases warrants further investigation.
Métodos De Síntesis
7,10-Bis(hydroxymethyl)benz(c)acridine can be synthesized through a multistep process involving the condensation of 9-anthraldehyde with formaldehyde and subsequent cyclization with 1,3-diaminopropane. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
7,10-Bis(hydroxymethyl)benz(c)acridine has been studied for its potential use as an anticancer agent. Several studies have shown that 7,10-Bis(hydroxymethyl)benz(c)acridine exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7,10-Bis(hydroxymethyl)benz(c)acridine has also been found to induce apoptosis, inhibit angiogenesis, and regulate the expression of oncogenes and tumor suppressor genes.
Propiedades
Número CAS |
160543-10-2 |
|---|---|
Nombre del producto |
7,10-Bis(hydroxymethyl)benz(c)acridine |
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
[7-(hydroxymethyl)benzo[c]acridin-10-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-7-15-17(11-22)16-8-6-13-3-1-2-4-14(13)19(16)20-18(15)9-12/h1-9,21-22H,10-11H2 |
Clave InChI |
KNRURXFLNGOFAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C(C=C4)CO)N=C32)CO |
Otros números CAS |
160543-10-2 |
Sinónimos |
7,10-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



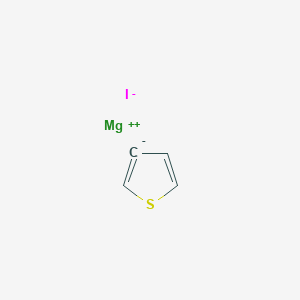

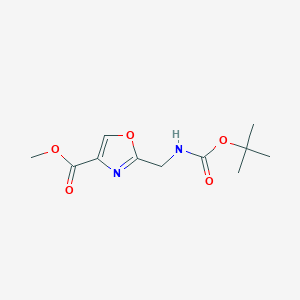
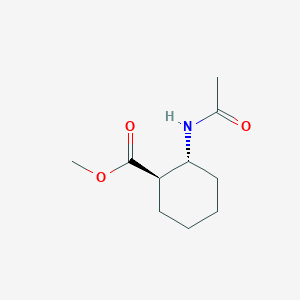
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
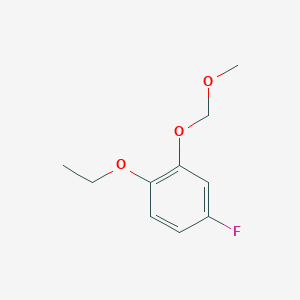
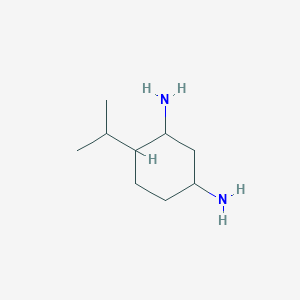


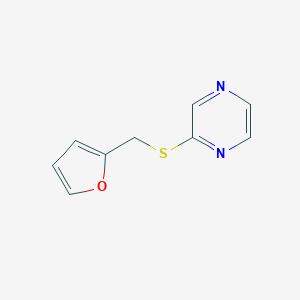

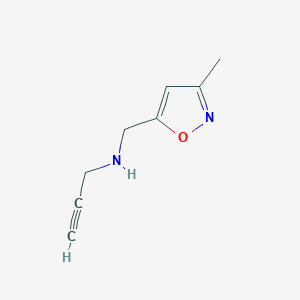
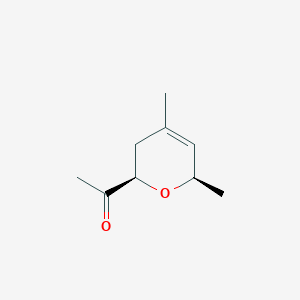
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)